9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole
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Overview
Description
9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The compound features a carbazole core substituted with a biphenyl group at the 9-position and a bromine atom at the 4-position, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction between a bromobenzene derivative and a phenylboronic acid in the presence of a palladium catalyst.
Bromination of Carbazole: The carbazole core is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Coupling Reaction: The final step involves coupling the brominated carbazole with the biphenyl intermediate using a palladium-catalyzed cross-coupling reaction to yield the target compound.
Industrial Production Methods: Industrial production of 9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a wide range of substituted carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced carbazole derivatives.
Substitution Products: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the development of other therapeutic drugs.
Material Science: Employed in the design of novel materials with specific optical and electronic properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole depends on its application:
In Organic Electronics: The compound acts as an electron-transporting material, facilitating the movement of electrons through the device, which is crucial for the efficiency of OLEDs and photovoltaic cells.
In Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
9-Phenylcarbazole: Similar structure but lacks the biphenyl group, resulting in different electronic properties.
4-Bromo-9H-carbazole: Lacks the biphenyl group, leading to different reactivity and applications.
9-(4-Biphenyl)-9H-carbazole: Similar but with the biphenyl group at a different position, affecting its chemical behavior.
Uniqueness: 9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole is unique due to the specific positioning of the biphenyl group and the bromine atom, which imparts distinct electronic and steric properties. These features make it particularly valuable in applications requiring precise control over electronic properties and reactivity.
Properties
Molecular Formula |
C24H16BrN |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-bromo-9-(3-phenylphenyl)carbazole |
InChI |
InChI=1S/C24H16BrN/c25-21-13-7-15-23-24(21)20-12-4-5-14-22(20)26(23)19-11-6-10-18(16-19)17-8-2-1-3-9-17/h1-16H |
InChI Key |
MNRNCZAMESAPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C5=CC=CC=C53)C(=CC=C4)Br |
Origin of Product |
United States |
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